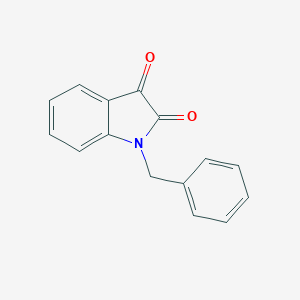

1-Benzyl-1H-indole-2,3-dione

Vue d'ensemble

Description

Méthodes De Préparation

1-Benzyl-1H-indole-2,3-dione can be synthesized through various methods. One common synthetic route involves the reaction of isatin with benzyl halides in the presence of a base. For example, isatin can react with benzyl chloride in the presence of a base such as potassium carbonate to yield this compound . Another method involves the use of N-bromosuccinimide to brominate indoles, followed by a reaction with benzyl halides .

Analyse Des Réactions Chimiques

Oxidation Reactions

The compound undergoes oxidation at the dione moiety or aromatic ring:

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C | Quinone derivatives | Ring dehydrogenation | |

| H₂O₂ (acidic) | Acetic acid, 50°C | Epoxides (theoretical) | Not isolated |

Oxidation with strong agents like KMnO₄ typically modifies the indole ring, while milder conditions target the dione group .

Reduction Reactions

Reduction of the dione or benzyl group has been explored:

Table 3: Reduction Pathways

| Reducing Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| NaBH₄ | Ethanol, room temperature | 1-Benzylindoline-2,3-diol | Intermediate for APIs | |

| H₂/Pd-C | Ethyl acetate, 25°C | 1-Benzylindoline | Bioactive scaffolds |

Selective reduction of the ketone groups yields diol intermediates, while full hydrogenation produces indoline derivatives .

Electrophilic Substitution

The indole ring undergoes substitution at C5 or C7 positions:

Table 4: Substitution Reactions

| Reagents | Conditions | Product | Position | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hours | 5-Nitro-1-benzylisatin | C5 | |

| Cl₂ (gaseous) | Acetic acid, 40°C | 5-Chloro-1-benzylisatin | C5 |

Nitration and halogenation occur regioselectively at the C5 position due to the electron-withdrawing benzyl group .

Condensation Reactions

The dione moiety reacts with nucleophiles to form hydrazones and thiosemicarbazones:

Table 5: Condensation Products

These derivatives exhibit enhanced bioactivity, with thiosemicarbazones showing IC₅₀ values as low as 12.4 μM against cancer cell lines .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Table 6: Cyclization Products

| Reagents | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | H₂SO₄, 100°C | Quinazolinone derivatives | Antitubercular | |

| NH₂OH·HCl | Ethanol, reflux | Isoxazole-fused indoles | Fluorescent probes |

Cyclization with hydrazines or hydroxylamine generates nitrogen-rich heterocycles with pharmacological potential .

Applications De Recherche Scientifique

Chemical Synthesis

Precursor for Indole Derivatives

1-Benzyl-1H-indole-2,3-dione serves as a vital precursor in the synthesis of various indole derivatives. These derivatives are significant in the development of pharmaceuticals and agrochemicals due to their biological activities. For instance, it can be synthesized through the reaction of isatin with benzyl halides in the presence of a base such as potassium carbonate.

Synthesis Methods

Common synthetic routes include:

- Oxidation : This compound can be oxidized to yield more complex derivatives using agents like potassium permanganate.

- Reduction : Reduction reactions can produce indoline derivatives using sodium borohydride.

- Substitution Reactions : The compound can undergo substitution at the benzyl group, leading to various biologically active products.

Biological Applications

Enzyme Inhibition Studies

The compound has been utilized in studying enzyme inhibition. It interacts with multiple receptors, including the cholinergic receptor muscarinic 1 (CHRM1) and aldehyde dehydrogenase 1A1 (ALDH1A1), demonstrating potential for modulating neurotransmission and influencing cognitive functions .

Antimicrobial and Anticancer Activities

Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer properties. For example, studies have shown that certain indole analogs with benzyl substitutions enhance biological activity against various pathogens and cancer cells .

Medicinal Applications

Potential Therapeutic Uses

The compound has shown promise as an antiviral, anti-inflammatory, anticancer, and antimicrobial agent. Its ability to inhibit key enzymes makes it a candidate for drug development targeting diseases such as cancer and infections caused by resistant pathogens .

Case Studies

Industrial Applications

Dyes and Pigments Production

Due to its chromophoric properties, this compound is also utilized in the synthesis of dyes and pigments. Its structural characteristics allow it to impart color in various industrial applications.

Mécanisme D'action

The mechanism of action of 1-Benzyl-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it has been shown to inhibit kinases involved in cell signaling pathways, which can lead to the suppression of cancer cell proliferation .

Comparaison Avec Des Composés Similaires

1-Benzyl-1H-indole-2,3-dione is similar to other indole derivatives such as isatin and N-benzylisatin. its unique benzyl group attached to the nitrogen atom of the indole ring distinguishes it from other compounds.

Similar compounds include:

Isatin (1H-indole-2,3-dione): A precursor to many indole derivatives with various biological activities.

N-benzylisatin: A closely related compound with similar chemical properties and applications.

Activité Biologique

1-Benzyl-1H-indole-2,3-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potentials, and relevant research findings.

Overview

This compound is a derivative of indole, characterized by the presence of a benzyl group attached to the nitrogen atom of the indole ring. Its chemical structure is represented as with a molecular weight of 239.25 g/mol. The compound has been synthesized through various methods, typically involving the reaction of isatin with benzyl halides in the presence of a base .

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with several biomolecules:

- Cholinergic Receptor Muscarinic 1 (CHRM1) : Exhibits an effective concentration (EC50) of 0.01 μM.

- Aldehyde Dehydrogenase 1A1 (ALDH1A1) : Demonstrates an inhibitory concentration (IC50) of 0.01 μM.

These interactions suggest that the compound may influence neurotransmission and various metabolic pathways.

Biochemical Pathways

The compound has shown potential in modulating several biochemical pathways associated with:

- Anticancer Activity : Indole derivatives are known for their anticancer properties, affecting cell viability and proliferation in various cancer cell lines.

- Antimicrobial Activity : Exhibits significant efficacy against various bacterial strains.

- Antioxidant Properties : Contributes to reducing oxidative stress within cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In Vitro Studies : The compound has been evaluated against breast cancer cell lines (MDA-MB-231 and MCF-7). It was found that at concentrations as low as 6.25 μM, certain derivatives demonstrated significant cytotoxic effects on MDA-MB-231 cells .

| Compound | Cell Line | Concentration (μM) | Viability Reduction |

|---|---|---|---|

| 1f | MDA-MB-231 | 6.25 | Significant |

| 1d | MDA-MB-231 | 25 | Moderate |

| 1a | MCF-7 | >100 | No effect |

These findings indicate that specific derivatives may be more effective against triple-negative breast cancer compared to others .

Antimicrobial Activity

In antimicrobial studies, this compound has shown effectiveness against various pathogens:

- Activity Against Bacteria : The compound demonstrated potent activity against Pseudomonas aeruginosa and Staphylococcus aureus at concentrations ranging from 0.22 to 0.88 μg/mm² .

Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. In animal models subjected to neurotoxic agents like MPTP, treatment with such compounds led to significant recovery in behavioral parameters and neurochemical profiles, suggesting potential applications in neurodegenerative diseases .

Synthesis and Characterization Studies

The synthesis of various derivatives based on the indole framework has been explored extensively. These studies have provided insights into structure-activity relationships (SAR), enabling the identification of more potent analogs for specific biological activities .

Propriétés

IUPAC Name |

1-benzylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-12-8-4-5-9-13(12)16(15(14)18)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIISFRLGYDVIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295164 | |

| Record name | 1-Benzyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217-89-6 | |

| Record name | 1217-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzylisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.